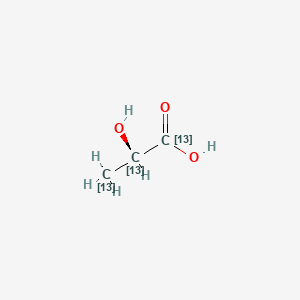![molecular formula C30H24N8O2 B11934473 2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-N-[1-[8-[2-(1-méthylpyrazol-4-yl)éthynyl]-1-oxo-2-phénylisoquinoléin-3-yl]éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide est un composé organique complexe avec une structure unique qui combine plusieurs cycles hétérocycliques. Ce composé présente un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 2-amino-N-[1-[8-[2-(1-méthylpyrazol-4-yl)éthynyl]-1-oxo-2-phénylisoquinoléin-3-yl]éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide implique plusieurs étapes, à partir de matières premières facilement disponibles
Formation du noyau Pyrazolo[1,5-a]pyrimidine : Cette étape implique généralement la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe Isoquinoléin-3-yl : Ceci peut être réalisé par une réaction de couplage croisé catalysée par le palladium, telle que la réaction de Suzuki ou de Heck.
Fixation du groupe Pyrazol-4-yl : Cette étape implique l'utilisation du couplage de Sonogashira pour introduire la liaison éthynyle entre les parties pyrazol et isoquinoléine.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes amino et éthynyle.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle dans les cycles isoquinoléine et pyrazolo[1,5-a]pyrimidine.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou de l'hydrure de lithium et d'aluminium.
Substitution : Agents halogénants comme le brome ou le chlore, et nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 2-amino-N-[1-[8-[2-(1-méthylpyrazol-4-yl)éthynyl]-1-oxo-2-phénylisoquinoléin-3-yl]éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Exploration de ses effets thérapeutiques potentiels, en particulier en tant qu'inhibiteur d'enzymes ou de récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le composé exerce ses effets en interagissant avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le mécanisme d'action exact implique la liaison au site actif de la protéine cible, conduisant à l'inhibition ou à la modulation de son activité. Cela peut entraîner divers effets biologiques, tels que des activités anti-inflammatoires ou anticancéreuses.
Applications De Recherche Scientifique
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action involves binding to the active site of the target protein, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrazolo[3,4-d]pyrimidine : Connus pour leurs activités inhibitrices des kinases.
Dérivés d'isoquinoléine : Etudiés pour leur potentiel en tant qu'agents anticancéreux.
Dérivés de pyrazol : Explorés pour leurs propriétés anti-inflammatoires et analgésiques.
Unicité
Le 2-amino-N-[1-[8-[2-(1-méthylpyrazol-4-yl)éthynyl]-1-oxo-2-phénylisoquinoléin-3-yl]éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide est unique en raison de sa combinaison de plusieurs pharmacophores au sein d'une seule molécule, ce qui peut entraîner des effets synergiques et une activité biologique accrue.
Propriétés
Formule moléculaire |
C30H24N8O2 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39) |
Clé InChI |
XUMALORDVCFWKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)


